![molecular formula C10H12Cl2N2 B2434033 2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine CAS No. 1699-20-3](/img/structure/B2434033.png)
2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine
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Overview
Description
2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Chemical Reactions Analysis
2,4-Dichloropyrimidine undergoes an effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines . It can also be used to prepare other compounds .Scientific Research Applications
- Synthesis : 2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine serves as a valuable building block in synthetic chemistry. Researchers have developed efficient methods for its synthesis, enabling access to diverse derivatives .
- Medicinal Potential : The compound has been explored for its potential as a scaffold in drug discovery. Its structural features make it amenable to modification, leading to the development of novel pyrimidine-based drugs .
- Inhibition of Inflammatory Mediators : Studies reveal that pyrimidines, including 2,4-dichloro derivatives, exhibit anti-inflammatory effects. They inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB .
- Structure-Activity Relationships (SAR) : Researchers have investigated the SARs of various pyrimidines, including 2,4-dichloro derivatives. Understanding these relationships aids in designing potent anti-inflammatory agents with minimal toxicity .
- Suzuki Coupling : 2,4-Dichloropyrimidine participates in regioselective double Suzuki coupling reactions, leading to diarylated pyrimidines .
- Tandem Amination and Suzuki-Miyaura Cross-Coupling : It serves as a starting reagent for the synthesis of disubstituted pyrimidines via tandem amination and Suzuki-Miyaura cross-coupling .
- Tetrahydropyrido[3,4-d]pyrimidines : Related compounds with similar structures have therapeutic potential. Researchers have explored tetrahydropyrido[3,4-d]pyrimidines for various biological activities .
- Antibacterial, Antiviral, and Antifungal Properties : While the focus here is on anti-inflammatory effects, pyrimidines in general exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and antifungal effects .
- Novel Pyrimidine Analogues : Researchers continue to explore novel pyrimidine derivatives with enhanced anti-inflammatory properties. By modifying the 2,4-dichloro scaffold, they aim to develop safer and more effective drugs .
Synthetic Chemistry and Medicinal Chemistry
Anti-Inflammatory Properties
Chemical Reactions and Coupling Reactions
Heterocyclic Scaffolds for Drug Design
Biological Activity Beyond Inflammation
Future Directions and Drug Development
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets. For instance, some pyrimidine-based drugs are known to modulate myeloid leukemia . .
Mode of Action
The mode of action of pyrimidine derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways. For example, some pyrimidine derivatives are known to inhibit DNA topoisomerase II
properties
IUPAC Name |
2,4-dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-9-7-5-3-1-2-4-6-8(7)13-10(12)14-9/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPJSMWIBMYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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